molecular formula C9H10BrNO4 B14442449 3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide CAS No. 78219-03-1

3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide

Cat. No.: B14442449
CAS No.: 78219-03-1
M. Wt: 276.08 g/mol
InChI Key: ZOXXBHYZISKNTM-UHFFFAOYSA-N
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Description

3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes an aminomethyl group and two hydroxyl groups attached to a phthalide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide typically involves the reaction of phthalide derivatives with aminomethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The industrial process may also include rigorous quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic anhydrides, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted phthalides .

Scientific Research Applications

3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The hydroxyl groups may also participate in redox reactions, further modulating the compound’s effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminomethyl-5-hydroxyphthalide
  • 3-Aminomethyl-6-hydroxyphthalide
  • 3-Aminomethyl-5,6-dimethoxyphthalide

Uniqueness

3-Aminomethyl-5,6-dihydroxyphthalide hydrobromide is unique due to the presence of both hydroxyl groups on the phthalide core, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

CAS No.

78219-03-1

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

3-(aminomethyl)-5,6-dihydroxy-3H-2-benzofuran-1-one;hydrobromide

InChI

InChI=1S/C9H9NO4.BrH/c10-3-8-4-1-6(11)7(12)2-5(4)9(13)14-8;/h1-2,8,11-12H,3,10H2;1H

InChI Key

ZOXXBHYZISKNTM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(OC(=O)C2=CC(=C1O)O)CN.Br

Origin of Product

United States

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